molecular formula C5H11NO B1352237 3-(Vinyloxy)propan-1-amine CAS No. 66415-55-2

3-(Vinyloxy)propan-1-amine

Cat. No. B1352237
CAS RN: 66415-55-2
M. Wt: 101.15 g/mol
InChI Key: JPVNTYZOJCDQBK-UHFFFAOYSA-N
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Patent
US06743852B2

Procedure details

This compound was made according to the method outlined in Example 3, by combining phenol (28 g, 300 mmole), 3-amino-1-propanol vinyl ether (30 g, 300 mmole), and paraformaldehyde (19.5 g, (650 mmole) in a 500 ml flask. The water condensate was removed using toluene as the azeotrope solvent. The product was worked-up to obtain 50 g (76% yield) of a light yellow, low viscosity liquid.
Quantity
28 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
76%

Identifiers

REACTION_CXSMILES
[C:1]1([OH:7])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.C(OC[CH2:12][CH2:13][NH2:14])=C.C=O>>[O:7]1[C:1]2[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=2[CH:12]=[CH:13][NH:14]1

Inputs

Step One
Name
Quantity
28 g
Type
reactant
Smiles
C1(=CC=CC=C1)O
Step Two
Name
Quantity
30 g
Type
reactant
Smiles
C(=C)OCCCN
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The water condensate was removed
CUSTOM
Type
CUSTOM
Details
to obtain 50 g (76% yield) of a light yellow, low viscosity liquid

Outcomes

Product
Name
Type
Smiles
O1NC=CC2=C1C=CC=C2
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 76%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.